Enclomiphene

Catalog No.
S609077
CAS No.
15690-57-0
M.F
C26H28ClNO
M. Wt
406.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomiphene

CAS Number

15690-57-0

Product Name

Enclomiphene

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine

Molecular Formula

C26H28ClNO

Molecular Weight

406.0 g/mol

InChI

InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+

InChI Key

GKIRPKYJQBWNGO-OCEACIFDSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble
SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/

Synonyms

Enclomiphene; Clomifene; Clomiphene; Enclomifene; Trans-Clomiphene; Transclomifenum; 2-diphenylethenyl)phenoxy)-n,n-diethyl-2-(4-(2-chloro-(e)-ethanamin;2-diphenylvinyl)phenoxy)-2-(p-(2-chloro-(e)-triethylamin;enclomiphene;ici46476;trans-2-(4-(2-chloro-1

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3

Enclomiphene is a non-steroidal selective estrogen receptor modulator that acts primarily as an estrogen receptor antagonist. It is the trans-stereoisomer of clomiphene citrate, which has been widely used for treating female ovulatory dysfunction. Enclomiphene's mechanism of action involves blocking estrogen receptors in the hypothalamus and pituitary gland, leading to increased secretion of gonadotropins, specifically luteinizing hormone and follicle-stimulating hormone. This results in enhanced endogenous testosterone production in men with secondary hypogonadism, while also maintaining testicular volume and potentially promoting spermatogenesis .

The compound has a molecular formula of C26H28ClNOC_{26}H_{28}ClNO and a molecular weight of approximately 405.97 g/mol . Its pharmacokinetic profile includes a half-life of about 10 hours, with metabolism primarily occurring in the liver via cytochrome P450 enzymes .

  • Clomiphene acts by competitively binding to estrogen receptors in the hypothalamus and pituitary gland [].
  • This competitive binding disrupts the negative feedback loop normally exerted by estrogen, leading to increased production of gonadotropin-releasing hormone (GnRH) [].
  • Elevated GnRH stimulates the pituitary gland to release follicle-stimulating hormone (FSH) which promotes follicular development and ovulation [].
  • Clomiphene is generally well-tolerated, but common side effects include hot flashes, pelvic pain, and vision changes [].
  • Increased risk of multiple births (twins or triplets) is a known side effect [].
  • Clomiphene can worsen ovarian cysts and is not recommended for use in individuals with undiagnosed abnormal uterine bleeding [].
  • Long-term use may be associated with a slightly increased risk of ovarian cancer, although further research is needed to confirm this association.

Treatment of Anovulatory Infertility:

  • Clomiphene is a Selective Estrogen Receptor Modulator (SERM) , meaning it interacts with estrogen receptors in a complex way, acting as an agonist (activator) in some tissues and an antagonist (blocker) in others.
  • In the context of ovulation induction, Clomiphene acts by blocking the negative feedback of estrogen on the hypothalamus and pituitary gland . This leads to an increase in the production of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) , hormones crucial for egg development and ovulation.
  • Due to its effectiveness and ease of use, Clomiphene is considered the first-line treatment for anovulatory infertility, particularly in cases of Polycystic Ovary Syndrome (PCOS) .

Potential Use in Male Infertility:

  • While not widely used in clinical practice due to the availability of other options, research suggests Clomiphene might have beneficial effects on sperm parameters in some men with infertility.
  • A meta-analysis of studies investigating Clomiphene's impact on sperm concentration found significant improvement compared to placebo or baseline levels.
  • However, the studies included in this analysis showed high heterogeneity, indicating a need for further research to determine the full extent of Clomiphene's efficacy and optimal treatment protocols in male infertility.

Other Investigational Applications:

  • Clomiphene has been explored for its potential role in treating short-lasting unilateral neuralgiform headache attacks (SUNCT) . However, it is important to note that Clomiphene is not FDA-approved for this use, and further research is needed to establish its safety and efficacy for this specific indication.
Typical for selective estrogen receptor modulators. Its primary action involves binding to estrogen receptors, which inhibits estrogen's negative feedback on the hypothalamic-pituitary-gonadal axis. This leads to increased gonadotropin release from the pituitary gland, subsequently stimulating testosterone production in the testes . The compound's interactions with various enzymes, particularly cytochrome P450 isoforms, also facilitate its metabolism and clearance from the body .

Enclomiphene exhibits significant biological activity in modulating hormonal balance. In clinical studies, it has been shown to effectively restore testosterone levels in men with secondary hypogonadotropic hypogonadism. The increase in gonadotropins leads to enhanced testosterone synthesis without the adverse effects typically associated with exogenous testosterone therapy, such as infertility or decreased sperm production . Additionally, enclomiphene has demonstrated potential benefits on metabolic parameters, including improved fasting plasma glucose levels, suggesting a relationship between testosterone levels and metabolic health .

The synthesis of enclomiphene generally involves multi-step organic reactions starting from simpler precursors. The process typically includes:

  • Formation of the core structure: Utilizing cyclization reactions to create the triphenylethylene backbone.
  • Isomer separation: Employing chromatographic techniques to isolate the trans-isomer (enclomiphene) from its cis counterpart (zuclomiphene).
  • Purification: Final purification steps to achieve pharmaceutical-grade enclomiphene.

Specific synthetic routes may vary based on the desired purity and yield but generally follow these principles .

Enclomiphene is primarily investigated for its applications in:

  • Male Hypogonadism: Treatment for men experiencing low testosterone levels due to secondary hypogonadism.
  • Fertility Treatments: Potential use in women for inducing ovulation by increasing gonadotropin levels.
  • Metabolic Disorders: Research into its effects on metabolic syndrome and insulin sensitivity due to its influence on testosterone levels .

Interaction studies have shown that enclomiphene's metabolism can be affected by various drugs. For example, co-administration with certain medications like abatacept can increase its metabolism, while others may decrease it . Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects.

Enclomiphene shares similarities with other compounds in the selective estrogen receptor modulator class. Below are some notable compounds:

CompoundStructure TypePrimary UseUnique Features
ClomipheneMixture of isomersOvulatory dysfunctionContains both enclomiphene and zuclomiphene; less selective
TamoxifenSelective estrogen receptor modulatorBreast cancer treatmentPrimarily an estrogen agonist in some tissues; used in cancer therapy
RaloxifeneSelective estrogen receptor modulatorOsteoporosis preventionAgonistic effects on bone; antagonistic effects on breast tissue
FulvestrantSelective estrogen receptor downregulatorBreast cancer treatmentActs as an antagonist and degrades estrogen receptors

Enclomiphene is unique due to its specific action on the hypothalamic-pituitary-gonadal axis, promoting endogenous testosterone production without significantly altering spermatogenesis or causing infertility . Its selective binding profile allows for targeted hormonal modulation, making it a promising candidate for treating male hypogonadism and potentially benefiting women's reproductive health as well.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligram-Grams

XLogP3

7.2

Hydrogen Bond Acceptor Count

2

Exact Mass

405.1859422 g/mol

Monoisotopic Mass

405.1859422 g/mol

Boiling Point

509ºC at 760mmHg

Heavy Atom Count

29

Density

1.104 g/cm3

Appearance

Powder

Melting Point

116.5-118
MP: 116.5-118 °C /CITRATE/

Storage

Store in a cool and dry place and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).

Quality Standard

In-house standard

Targets

Estrogen Receptor/ERR

UNII

R6D2UI4FLS

Drug Indication

Used mainly in female infertility due to anovulation (e.g. due to polycystic ovary syndrome) to induce ovulation.

Livertox Summary

Clomiphene is an oral agent used to treat infertility in women desiring pregnancy. Clomiphene has been linked to a low rate of transient serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and even fatal.

Drug Classes

Infertility Agents

Therapeutic Uses

Fertility Agents, Female
MEDICATION (VET): TO INDUCE OVULATION IN ANOVULATORY FEMALES, & TO INDUCE NORMAL MENSTRUAL CYCLING IN AMENORRHEA OR OLIGOMENORRHEA.
THE INCIDENCE OF MULTIPLE GESTATIONS IS ABOUT 8% OR SIX TIMES NORMAL BUT IS LOWER THAN WITH /HUMAN MENOPAUSAL GONADOTROPIN/ HMG. MULTIPLE BIRTHS ARE ALMOST ALWAYS TWINS; LARGER MULTIPLE GESTATIONS HAVE BEEN REPORTED RARELY. SPONTANEOUS ABORTIONS (MOSTLY EARLY MISCARRIAGES) OCCUR IN APPROX 20% OF CLOMIPHENE-INDUCED PREGNANCIES, WHICH MAY BE ONLY SLIGHTLY HIGHER THAN NORMAL BUT IS NOT HIGHER THAN AN INFERTILE POPULATION. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE HAS ALSO BEEN USED IN MEN TO TREAT OLIGOSPERMIA ... BUT THE VALUE OF THIS TREATMENT HAS NOT YET BEEN ESTABLISHED. /CLOMIPHENE CITRATE/
For more Therapeutic Uses (Complete) data for CLOMIPHENE (10 total), please visit the HSDB record page.

Pharmacology

Enclomiphene is the trans-isomer of clomiphene citrate (CC). Enclomiphene has a higher rate of clearance and is less active than the cis-isomer, cis-clomiphene. Clomiphene citrate has been evaluated for antineoplastic activity against breast cancer. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

G03X
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03G - Gonadotropins and other ovulation stimulants
G03GB - Ovulation stimulants, synthetic
G03GB02 - Clomifene

Mechanism of Action

Clomifene has both estrogenic and anti-estrogenic properties, but its precise mechanism of action has not been determined. Clomifene appears to stumulate the release of gonadotropins, follicle-stimulating hormone (FSH), and leuteinizing hormone (LH), which leads to the development and maturation of ovarian follicle, ovulation, and subsequent development and function of the coprus luteum, thus resulting in pregnancy. Gonadotropin release may result from direct stimulation of the hypothalamic-pituitary axis or from a decreased inhibitory influence of estrogens on the hypothalamic-pituitary axis by competing with the endogenous estrogens of the uterus, pituitary, or hypothalamus. Clomifene has no apparent progestational, androgenic, or antrandrogenic effects and does not appear to interfere with pituitary-adrenal or pituitary-thyroid function.
CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS...
The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used.
Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity.
Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse.
Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Other CAS

15690-57-0
911-45-5

Absorption Distribution and Excretion

Based on early studies with 14 C-labeled clomifene, the drug was shown to be readily absorbed orally in humans.
Based on early studies with 14C-labeled clomiphene citrate, the drug was shown to be readily absorbed orally in humans and excreted principally in the feces. Mean urinary excretion was approximately 8% with fecal excretion of about 42%.
SC DOSE OF (14)C CLOMIPHENE CITRATE...WAS DISTRIBUTED IN TISSUES OF FEMALE GUINEA PIG NEONATES... ESTROGENIC-RESPONSIVE TISSUES SHOWED HIGH AFFINITY FOR (14)C. LEVELS OF (14)C...CONSTANT IN UTERUS...THOSE IN OVARIES & PLASMA DECLINED...IN ADRENALS INCR. /CLOMIPHENE CITRATE/
ABOUT ONE-HALF OF THE INGESTED DOSE IS EXCRETED IN FIVE DAYS; TRACES APPEAR IN THE FECES UP TO SIX WEEKS AFTER ADMIN. /CLOMIPHENE CITRATE/
Clomiphene is well absorbed following oral administration. The drug and its metabolites are eliminated primarily in the feces and to a lesser extent in the urine. The rather long plasma half-life (approximately 5 to 7 days) is due largely to plasma protein binding, enterophepatic circulation, and accumulation in fatty tissues. Active metabolites with long half-lives also may be produced.

Metabolism Metabolites

Hepatic
INCUBATION OF THE NONSTEROIDAL ANTIESTROGEN CLOMIPHENE WITH RAT LIVER MICROSOMES RESULTED IN THE FORMATION OF THE 4-HYDROXY-, N-DESETHYL-, & N-OXIDE METABOLITES, IN QUALITATIVE CONTRAST TO RESULTS PREVIOUSLY OBTAINED ANALOGOUSLY WITH RABBIT MICROSOMES IN WHICH ONLY THE FIRST 2 METABOLITES WERE DETECTED. ORAL ADMIN OF CLOMIPHENE RESULTED IN NO DETECTABLE URINARY ELIMINATION OF THE DRUG OR ITS METABOLITES. 4-HYDROXYCLOMIPHENE WAS THE SOLE DETECTABLE ELIMINATION PRODUCT IN FECAL EXTRACTIONS.

Associated Chemicals

Clomiphene citrate;50-41-9

Wikipedia

Clomifene
Enclomifene

Drug Warnings

OBJECTIVE SIGNS ARE RARELY FOUND, ALTHOUGH MEASURABLE LOSS OF VISUAL ACUITY, DEFINABLE SCOTOMATA, & CHANGES IN RETINAL CELL FUNCTION HAVE BEEN REPORTED. /CLOMIPHENE CITRATE/
OTHER ADVERSE REACTIONS INCLUDE...HEADACHE, BREAST ENGORGEMENT, & ABDOMINAL BLOATING. SYMPTOMS DISAPPEAR WHEN THERAPY IS STOPPED. /CLOMIPHENE CITRATE/
SOME PHYSICIANS CONSIDER VISUAL ABNORMALITIES TO BE A CONTRAINDICATION TO FURTHER USE, WHILE OTHERS CONTINUE THERAPY WITH LOWER DOSES. ... CLOMIPHENE SHOULD NOT BE ADMIN TO PREGNANT WOMEN; THERE IS NO INDICATION FOR CLOMIPHENE THERAPY ONCE CONCEPTION HAS BEEN ACHIEVED. /CLOMIPHENE CITRATE/
SULFOBROMOPHTHALEIN RETENTION MAY BE INCR. DESMOSTEROL LEVELS ARE ELEVATED BY HIGH DOSES.
For more Drug Warnings (Complete) data for CLOMIPHENE (21 total), please visit the HSDB record page.

Biological Half Life

5-7 days

Use Classification

Human drugs -> EnCyzix -> EMA Drug Category
Sex hormones and modulators of the genital system -> Human pharmacotherapeutic group

Methods of Manufacturing

CONDENSATION OF 4-HYDROXYBENZOPHENONE WITH 2-(DIETHYLAMINO)ETHYL CHLORIDE FOLLOWED BY TREATMENT WITH BENZYL MAGNESIUM CHLORIDE AND DEHYDRATION TO GIVE 2-(P-(1,2-DIPHENYLVINYL)PHENOXY)TRIETHYLAMINE WHICH IS CHLORINATED AND TREATED WITH CITRIC ACID /CITRATE/

General Manufacturing Information

DUE TO ETHYLENE MOIETY IN MOLECULE, CLOMIPHENE IS A MIXTURE OF TWO ISOMERS. CIS- FORM POSSESSES ANTIESTROGENIC ACTIVITY, WHILE TRANS- FORM IS ESTROGENIC. THEREFORE, MIXTURE POSSESSES LESS THAN ONE HALF OF EITHER ACTIVITY.
THIS NONSTEROIDAL AGENT IS A MIXT OF TWO ISOMERS IN APPROX A 1:1 RATIO AND IS RELATED CHEMICALLY TO CHLOROTRIANISENE. /CLOMIPHENE CITRATE/
CLOMIPHENE CITRATE CAN BE SEPARATED INTO ITS CIS AND TRANS ISOMERS, ZUCLOMIPHENE AND ENCLOMIPHENE. IN THE US, ZUCLOMIPHENE...WAS PREVIOUSLY CALLED 'TRANSCLOMIPHENE', AND ENCLOMIPHENE...WAS PREVIOUSLY CALLED 'CISCLOMIPHENE'. /CLOMIPHENE CITRATE/

Analytic Laboratory Methods

BULK CHEMICAL: INFRA-RED SPECTROMETRY (13.16 AND 13.51 UM). TABLETS: ULTRAVIOLET SPECTROMETRY (292 NM). /FROM TABLE/

Clinical Laboratory Methods

Simple and rapid determination of clomiphene cis and trans isomers in human plasma by high performance liquid chromatography using on line post column photochemical derivatization and fluorescence detection.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. Protect from light.

Stability Shelf Life

UNSTABLE TO AIR AND LIGHT

Dates

Modify: 2023-08-15

Explore Compound Types